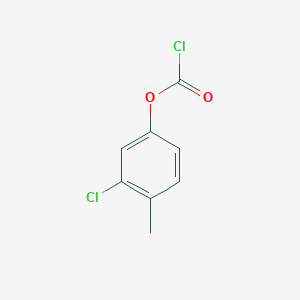

3-Chloro-4-methylphenyl chloroformate

Beschreibung

3-Chloro-4-methylphenyl chloroformate (chemical formula: C₈H₆Cl₂O₂; molecular weight: 217.04 g/mol) is an aryl chloroformate derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. Chloroformates, in general, are highly reactive acylating agents due to the electrophilic carbonyl carbon and the labile chlorine atom.

Structurally, the chloro and methyl substituents influence electronic and steric effects. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines and alcohols. Conversely, the methyl group, as an electron-donating substituent, may slightly attenuate this effect compared to nitro- or trifluoromethyl-substituted analogs. This balance makes 3-chloro-4-methylphenyl chloroformate a versatile intermediate in organic synthesis, particularly for introducing carbonate or carbamate functionalities in pharmaceuticals, agrochemicals, and specialty polymers.

Eigenschaften

Molekularformel |

C8H6Cl2O2 |

|---|---|

Molekulargewicht |

205.03 g/mol |

IUPAC-Name |

(3-chloro-4-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3 |

InChI-Schlüssel |

MFRWQDNINPPFAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)OC(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:

3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of 3-Chloro-4-methylphenyl chloroformate follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.

Alcohols: For esterification, often using a base to absorb the HCl.

Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.

Major Products:

Carbamates: Formed from reaction with amines.

Carbonate Esters: Formed from reaction with alcohols.

Mixed Anhydrides: Formed from reaction with carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing protective groups in organic molecules.

Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.

Pharmaceuticals: In the synthesis of intermediates for drug development.

Material Science: In the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares key properties of 3-chloro-4-methylphenyl chloroformate with analogous compounds:

Reactivity and Stability

- Hydrolysis: Chloroformates hydrolyze to release CO₂, HCl, and the corresponding alcohol or phenol. For example, ethyl chloroformate hydrolyzes to ethanol, HCl, and CO₂, while 3-chloro-4-methylphenyl chloroformate would yield 3-chloro-4-methylphenol .

- Acylation efficiency : The nitro-substituted derivative reacts faster with amines than alkyl or aryl analogs due to enhanced electrophilicity . In contrast, 3-chloro-4-methylphenyl chloroformate’s reactivity lies between nitro- and alkyl-substituted chloroformates.

Research Findings

- Solvent interactions : Phenyl chloroformate exhibits similar solvent-dependent behavior to methyl and ethyl analogs, with reactivity maximized in aprotic solvents like THF or dichloromethane .

- Synthetic utility : Ethyl chloroformate’s role in synthesizing carbamates and ureas highlights the broader applicability of chloroformates in constructing heterocycles and functionalized polymers .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.